1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Description
“1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C12H12N4. It is a derivative of the pyrazole moiety, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a starting compound . An efficient and straightforward approach for the synthesis of related compounds has been reported, involving a one-pot, three-component domino reaction .
Chemical Reactions Analysis
Pyrazole derivatives have been synthesized via green synthesis methods, including microwave-assisted and grinding techniques . The chemical reactions involved in the synthesis of these compounds often lead to the formation of new derivatives with potential biological activity .
Future Directions
The future directions for “1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their pharmacological effects. For instance, pyrazole-bearing compounds have shown promise in cancer-targeted chemo/radioisotope therapy . Additionally, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
1,6-dimethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHMBDHCABAZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CC=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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